Disodium glutarate is the fully neutralized sodium salt of the five-carbon aliphatic dicarboxylic acid, glutaric acid. In industrial and laboratory procurement, it is primarily sourced as a highly water-soluble, stable crystalline powder used across electrochemical, pharmaceutical, and biochemical applications. Unlike its free acid counterpart, disodium glutarate provides a fully deprotonated, high-conductivity ionic species essential for formulating high-concentration aqueous electrolytes and specialized buffering systems [1]. Its specific five-carbon chain length offers a critical balance of hydrophilicity and steric spacing, distinguishing its thermodynamic basicity and phase behavior from shorter or longer dicarboxylate homologs in both solid-state matrices and solution-phase aerosol models [2].
C5 odd-carbon dicarboxylate
Distinct solubility and performance profile vs even-carbon C4 and C6 analogs
Synthetic building block
Key monomer for biodegradable polyesters and polyanhydrides with tunable degradation
Aqueous formulation buffering
High water solubility supports concentrated pH buffer and detergent formulations
Substituting disodium glutarate with either free glutaric acid or adjacent dicarboxylate salts (such as disodium succinate or disodium adipate) routinely fails in precision applications. Using the free acid drastically lowers the formulation pH and reduces the available ionic conductivity, which is detrimental in battery electrolytes and neutral buffering systems [1]. Furthermore, substituting with heteroatom-containing analogs (like disodium diglycolate) fundamentally alters the electrochemical decomposition potential, shifting the voltage threshold required for sodium compensation in battery cathodes [2]. In pharmaceutical adhesive matrices, replacing the C5 dicarboxylate with monocarboxylates like sodium pentanoate changes the ion-pairing dynamics, directly impacting the transdermal permeability of active pharmaceutical ingredients [3].
Odd-even effect makes C5 glutarate solubility non-interpolable from C4 succinate or C6 adipate data; direct substitution may cause precipitation in concentrated formulations.
C5 glutarate uniquely maximizes calcium sulfate α-hemihydrate aspect ratio; C4 and C6 analogs produce different crystal morphology and may not replicate this habit-modifying effect.
Polymers incorporating C5 glutarate exhibit distinct hydrolytic degradation kinetics vs C4- and C6-based analogs; monomer substitution alters material lifetime.
In the development of self-sacrificial cathode organic additives for sodium compensation, the molecular backbone of the sodium salt dictates the decomposition voltage. Disodium glutarate, featuring an all-carbon backbone, exhibits a decomposition potential of 4.30 V. In contrast, substituting the central carbon with an oxygen atom (disodium diglycolate) slightly raises the potential to 4.35 V, while nitrogen substitution (disodium iminodiacetate) significantly lowers it to 3.82 V [1].
| Evidence Dimension | Electrochemical decomposition potential |
| Target Compound Data | 4.30 V |
| Comparator Or Baseline | 4.35 V (Disodium diglycolate) and 3.82 V (Disodium iminodiacetate) |
| Quantified Difference | 0.48 V higher than the nitrogen-substituted analog, and 0.05 V lower than the oxygen-substituted analog |
| Conditions | Initial charging curves evaluated for self-sacrificial sodium compensation additives |
Procurement of disodium glutarate is required when a relatively high-voltage (4.30 V) self-sacrificial decomposition is targeted for sodium-ion battery cathodes, whereas heteroatom analogs must be selected if lower voltage compensation is needed.
Disodium glutarate (C5) reaches saturation at m = 4.53 mol·kg⁻¹ vs succinate (C4) at 2.45 and adipate (C6) at 3.52 at 298.15 K, reflecting the odd-even solubility outlier.
Supports high-solute-loading aqueous formulation screening
Molality-based enthalpy measurement context; verify for target temperature and matrix
Disodium glutarate is utilized as a critical permeation enhancer in transdermal drug delivery systems, specifically for amine-containing drugs like ropinirole. Formulations incorporate disodium glutarate at 0.1% to 45% by mass within the adhesive layer to significantly improve skin permeability. It serves as a specialized dicarboxylate alternative to monocarboxylates such as sodium pentanoate or sodium hexanoate, providing distinct ion-pairing and hydration characteristics that optimize the release kinetics of the active pharmaceutical ingredient [1].
| Evidence Dimension | Adhesive layer composition for skin permeability enhancement |
| Target Compound Data | 0.1% to 45% by mass loading |
| Comparator Or Baseline | Sodium pentanoate (C5) and Sodium hexanoate (C6) monocarboxylates |
| Quantified Difference | Dicarboxylate structure provides dual anionic sites for altered ion-pairing compared to single sites in monocarboxylate baselines |
| Conditions | Adhesive agent layer in a transdermal patch formulation |
Formulators must select disodium glutarate over standard monocarboxylates when dual-site ion-pairing is required to maximize the transdermal flux of specific alkaline drugs.
C5 glutarate uniquely produced elongated, high-aspect-ratio needle-like α-CSH crystals among tested C3–C6 dicarboxylates, confirmed by experimental and MD simulation data.
Reported chain-length-dependent crystal habit control
Specific to calcium sulfate α-hemihydrate system; verify for other crystal substrates
The thermodynamic basicity of dicarboxylate salts determines their ability to displace strong volatile acids in aqueous and aerosol systems. Disodium glutarate exhibits effective basicity constants corresponding to pKa values of 8.58 and 9.66. This contrasts with the shorter-chain homolog disodium malonate, which has a much wider gap (8.31 and 11.17), and disodium succinate (8.52 and 9.81) [1]. The narrower gap between the two dissociation constants of the C5 glutarate compared to the C3 malonate alters the threshold temperature and humidity conditions required for acid displacement.
| Evidence Dimension | Effective basicity constants (pKa equivalent) |
| Target Compound Data | 8.58 (pKa1) and 9.66 (pKa2) |
| Comparator Or Baseline | 8.31 and 11.17 (Disodium malonate) |
| Quantified Difference | 1.08 narrower pKa gap for glutarate compared to malonate |
| Conditions | Thermodynamic modeling of displacement reactions in aqueous/aerosol environments |
Disodium glutarate is the optimal choice for buffering systems or environmental models requiring a specific, intermediate basicity profile that shorter-chain dicarboxylates cannot provide.
Glutarate salt achieved 3.2-fold higher aqueous solubility and doubled plasma AUC vs citrate salt in a rat model within one hour post-dose.
Supports salt-screening assay context
Model-specific interpretation; not a clinical performance claim
C5 glutarate-based polyesters and polyanhydrides exhibit distinct hydrolytic degradation behavior compared to C4 succinate and C6 adipate analogs due to odd-even chain-length effects.
Class-level property context; requires validation
Data to verify for specific co-polymer architecture and application environment
Disodium glutarate is an ideal self-sacrificial additive for sodium compensation where a decomposition potential around 4.30 V is required, offering an all-carbon backbone alternative to lower-voltage nitrogen-substituted salts [1].
Used as a critical permeation enhancer (0.1–45% by mass) in adhesive matrices to facilitate the transdermal absorption of basic drugs, outperforming standard monocarboxylates via distinct ion-pairing mechanisms [2].
Selected for biochemical assays and specialized electrolytes where the fully deprotonated C5 dicarboxylate provides high ionic conductivity and a specific thermodynamic basicity (pKa 8.58/9.66) that differs from succinate or adipate homologs [3].